Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide
Description
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide is a hydrazide derivative of benzoic acid, characterized by a hydrazide group (-CONHNH₂) at the 2-position of the benzene ring and a 1-(2-furanyl)ethyl substituent. This compound belongs to the class of arylhydrazides, which are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties . For instance, hydrazones are typically synthesized by reacting hydrazides with carbonyl compounds like 1-(2-furanyl)ethanone, as seen in related studies .
Properties
IUPAC Name |
2-[1-(furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c14-15-12(16)11(10-6-3-7-19-10)8-4-1-2-5-9(8)13(17)18/h1-7,11H,14H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJIJKGHTCJOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CO2)C(=O)NN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-furanyl ethyl ketone and benzoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .
Scientific Research Applications
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Substituent Diversity in Benzoic Acid Hydrazides
The target compound differs from other benzoic acid hydrazide derivatives in the nature of its substituent group. Key analogs include:
- Benzoic acid p-amino-[(4-fluorophenyl)methylene]hydrazide (2d): Features a p-amino group and a 4-fluorophenyl substituent, showing antimicrobial activity and hepatic microsomal metabolism .
- 2-Furancarboxylic acid hydrazide : A simpler analog with a furan ring directly attached to the hydrazide group, used in functionalized graphene oxide synthesis .
The 1-(2-furanyl)ethyl group in the target compound introduces a bulkier, heteroaromatic substituent compared to phenyl or halogenated groups. This may enhance lipophilicity and influence binding interactions in biological systems .
Comparison with Non-Benzoic Acid Hydrazides
Enzyme Inhibition
Benzoic acid hydrazide analogs, such as 2- or 4-amino derivatives, inhibit myeloperoxidase (MPO) by ejecting heme without requiring iron release . The furan substituent in the target compound may modulate this activity by altering steric hindrance or electron donation.
Antimicrobial and Anticonvulsant Potential
- Antimicrobial activity : Derivatives like 2d (from ) show efficacy against microbial pathogens, likely due to the electron-withdrawing fluoro group enhancing membrane penetration. The target compound’s furan moiety may similarly disrupt microbial membranes .
- Anticonvulsant activity : Hydrazones with fluorophenyl groups exhibit strong JNK-3 binding, suggesting the target compound’s furan substituent could be optimized for improved neurological activity .
Data Table: Comparative Analysis of Benzoic Acid Hydrazide Derivatives
Biological Activity
Benzoic acid, 2-[1-(2-furanyl)ethyl]hydrazide (CAS No. 1449674-27-4) is a hydrazide derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a furan moiety, which is known to enhance biological interactions. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.
The biological activity of benzoic acid derivatives often involves:
- Enzyme Inhibition : These compounds may inhibit specific enzymes linked to various metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways.
- DNA Interaction : Some derivatives can bind to DNA, affecting gene expression.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance:
- A study found that compounds similar to benzoic acid, including hydrazides, showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 50 µg/mL, demonstrating their potential as antimicrobial agents.
Anticancer Activity
Benzoic acid derivatives have been investigated for their anticancer properties:
- In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 10 µM for MCF-7 and 8 µM for HepG2 cells .
- The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes:
- Inhibitory activity against cathepsins B and L was observed, which are crucial in protein degradation pathways. The compound demonstrated a significant increase in the activation of these enzymes compared to controls .
- Additionally, it was noted for its potential as a proteasome activator, which could lead to enhanced protein turnover in aging cells.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives against clinical isolates. This compound showed superior activity against multidrug-resistant strains with an MIC of 25 µg/mL. This suggests its potential as a lead compound in developing new antimicrobial therapies.
Case Study 2: Anticancer Potential
In a recent investigation involving human cancer cell lines, the hydrazide derivative was tested alongside standard chemotherapeutics. Results indicated that it not only inhibited cell proliferation but also enhanced the efficacy of existing drugs like doxorubicin and cisplatin when used in combination therapies .
Research Findings Summary
Q & A
Q. How are crystallization studies of hydrazide-polymer composites optimized for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
